

Technical Support Center: Optimizing C# OPC UA Data Throughput

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Compound of Interest

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Welcome to the technical support center for optimizing your C# OPC UA applications. This resource is designed for researchers, scientists, and drug development professionals who rely on robust and high-performance data acquisition for their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guides

Issue: Slow Data Transfer and High Latency

You're experiencing significant delays in receiving data updates from your OPC UA server. This can compromise real-time monitoring and control of your experiments.

Q1: My C# OPC UA client is receiving data very slowly, sometimes with delays of several hundred milliseconds. What are the first steps to diagnose and fix this?

A1: Slow data transfer can stem from several factors, from network latency to inefficient client/server configurations. Here's a systematic approach to troubleshooting:

- **Analyze Subscription Parameters:** The most critical settings influencing data transfer rates are the `PublishingInterval` and `SamplingInterval`. The `SamplingInterval` dictates how often the server checks the underlying data source for changes, while the `PublishingInterval` controls how frequently the server sends notifications to the client.^{[1][2][3][4]} If the `PublishingInterval` is too high, you will experience delays.

- **Server-Side Bottlenecks:** The OPC UA server itself can be a bottleneck. The server's CPU is often the primary limiting factor in data throughput.[\[5\]](#)[\[6\]](#) If the server is managing a large number of client connections or monitored items, its performance can degrade. For client/server models, session management overhead can significantly impact performance, especially with more than 20 connected clients.[\[5\]](#)[\[6\]](#)
- **Network Analysis:** Use network monitoring tools like Wireshark to analyze the traffic between your C# client and the OPC UA server. This can help identify if the issue is related to network congestion, packet loss, or firewall configurations that may be impeding traffic.[\[7\]](#)[\[8\]](#)
- **Client-Side Processing:** Inefficient code in your C# client can also introduce delays. Ensure that the event handler for processing incoming data notifications is optimized and not performing blocking operations. High CPU usage on the client machine can also be a symptom of this.[\[9\]](#)

Experimental Protocol: Diagnosing Latency

- **Baseline Measurement:** Use a tool like UAExpert to connect to your OPC UA server and subscribe to the same data points. This will help you determine if the performance issue is specific to your C# client or is inherent to the server or network.[\[7\]](#)
- **Vary Subscription Parameters:** In your C# application, systematically vary the PublishingInterval and SamplingInterval. Start with aggressive values (e.g., 100ms for both) and gradually increase them. Record the observed data update rate for each configuration.
- **Monitor Server and Client Resources:** While running your tests, monitor the CPU and memory usage on both the client and server machines. A spike in resource utilization that correlates with data transfer attempts can indicate a bottleneck.[\[5\]](#)[\[6\]](#)[\[8\]](#)
- **Isolate Network Issues:** If possible, connect the client and server on a dedicated, isolated network to rule out broader network issues.

Issue: High CPU Usage on the Client or Server

Your C# OPC UA application is consuming an excessive amount of CPU resources, potentially impacting the performance of other critical applications running on the same machine.

Q2: My C# OPC UA client application experiences very high CPU usage (75-80%) when subscribed to a few thousand tags. How can I mitigate this?

A2: High CPU usage in an OPC UA client is often a sign of inefficient data processing or overly frequent updates. Here are some strategies to address this:

- **Increase Publishing Interval:** A very short `PublishingInterval` can cause the client to be flooded with notifications, leading to high CPU load as it processes each one. Increasing this interval can batch notifications and reduce the processing overhead.[\[9\]](#)
- **Use Deadband Filters:** If your data changes frequently but you only care about significant changes, implement a deadband filter. This configures the server to only send notifications when a value changes by more than a specified amount, reducing the number of notifications the client needs to process.[\[4\]](#)[\[9\]](#)
- **Optimize Data Handling in Your C# Code:** Profile your C# application to identify performance bottlenecks. Inefficient string operations, for example, can contribute to high CPU usage. Use a `StringBuilder` for string concatenation in loops.[\[10\]](#) Also, ensure that your event handlers for data change notifications are not performing lengthy or blocking operations.
- **Disable Extensive Tracing:** In some OPC UA SDKs, verbose logging or tracing can be a hidden cause of high CPU usage. Ensure that tracing is disabled in your production environment.[\[9\]](#)

Q3: The OPC UA server is experiencing high CPU load, which seems to be the bottleneck for our data throughput. What server-side optimizations can be made?

A3: Server-side CPU limitations are a common bottleneck in OPC UA communications.[\[5\]](#)[\[6\]](#) Here's how to address them:

- **Review Server Configuration Limits:** Check the server's documentation for configurable limits on parameters like `PublishingInterval` and `Minimum sampling interval`.[\[7\]](#) Some servers allow you to set minimum values for these to prevent clients from requesting data at an unsustainable rate.
- **Optimize the Information Model:** If you are dealing with structured data, it is more efficient to read the entire structure as a single "extension object" rather than subscribing to each

individual member of the structure. This reduces the number of nodes the server needs to manage and send.[\[7\]](#)[\[11\]](#)

- Consider the Publish-Subscribe Model: For scenarios with many clients needing the same data, the traditional client-server model can be inefficient due to the overhead of managing each client session.[\[5\]](#)[\[6\]](#) The OPC UA Publish-Subscribe (Pub/Sub) model can offer significantly better performance and scalability in these situations, as the server publishes data once to a network location, and multiple subscribers can consume it from there.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Data Presentation: Client/Server vs. Pub/Sub Performance

Communication Model	Typical Throughput (signals/sec on a Raspberry Pi Zero)	Key Bottleneck	Best For
Client/Server	Up to 20,000 [5] [6]	Server CPU (Session Management) [5] [6]	Fewer clients, request-response interactions
Publish/Subscribe	Up to 40,000 [5] [6]	Server CPU (Data Publishing) [5] [6]	Many subscribers, real-time data distribution

Frequently Asked Questions (FAQs)

Q4: What is the difference between `SamplingInterval` and `PublishingInterval`, and how should I configure them for optimal throughput?

A4: These two parameters are fundamental to controlling data flow in OPC UA subscriptions:

- `SamplingInterval`: This is the rate at which the server checks the underlying data source (e.g., a sensor or a PLC) for changes in the value of a monitored item.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- `PublishingInterval`: This is the rate at which the server sends a notification message to the client containing the changes that have been detected.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[15\]](#)

For optimal throughput, the relationship between these two values is important. A common practice is to set the PublishingInterval to be at least twice the SamplingInterval to ensure that the server has enough time to sample the data before it needs to publish it.[\[1\]](#) However, for high-throughput applications, you may want to set them to be closer in value. Be aware that a SamplingInterval that is too short can put an unnecessary load on the server and the underlying data source.

Q5: How does security affect data throughput in my C# OPC UA application?

A5: Security is a critical feature of OPC UA, but it does introduce some overhead. The primary security mechanisms are:

- Authentication: Verifying the identity of the client and server applications and users.[\[16\]](#)[\[17\]](#)
- Encryption and Signing: Ensuring the confidentiality and integrity of the data exchanged.[\[17\]](#)
[\[18\]](#)

While the overhead for encryption is generally low, the choice of security policy can have an impact.[\[5\]](#)[\[6\]](#) More complex encryption algorithms will require more processing power. For optimal performance without compromising security, it is recommended to use the Basic256Sha256 security policy where possible.[\[18\]](#) It's a trade-off: higher security can mean slightly lower maximum throughput. However, disabling security (SecurityMode: None) is strongly discouraged as it exposes your application to significant risks.[\[18\]](#)

Q6: My application needs to browse the OPC UA server's address space, but it's very slow. How can I optimize this?

A6: Browsing a large and complex OPC UA address space can be a slow process. To optimize this:

- Filter Your Browse Requests: When you send a browse request, you can specify filters to limit the results. For example, you can filter by NodeClass to only return Variables and Objects, which can significantly reduce the amount of data returned.[\[19\]](#)
- Specify the Browse Direction: In most cases, you will be browsing forward in the hierarchy. Explicitly setting the browseDirection to Forward can speed up the request.[\[19\]](#)

- Select a Specific Reference Type: You can also filter by the type of reference you want to follow, such as HierarchicalReferences.[\[19\]](#)

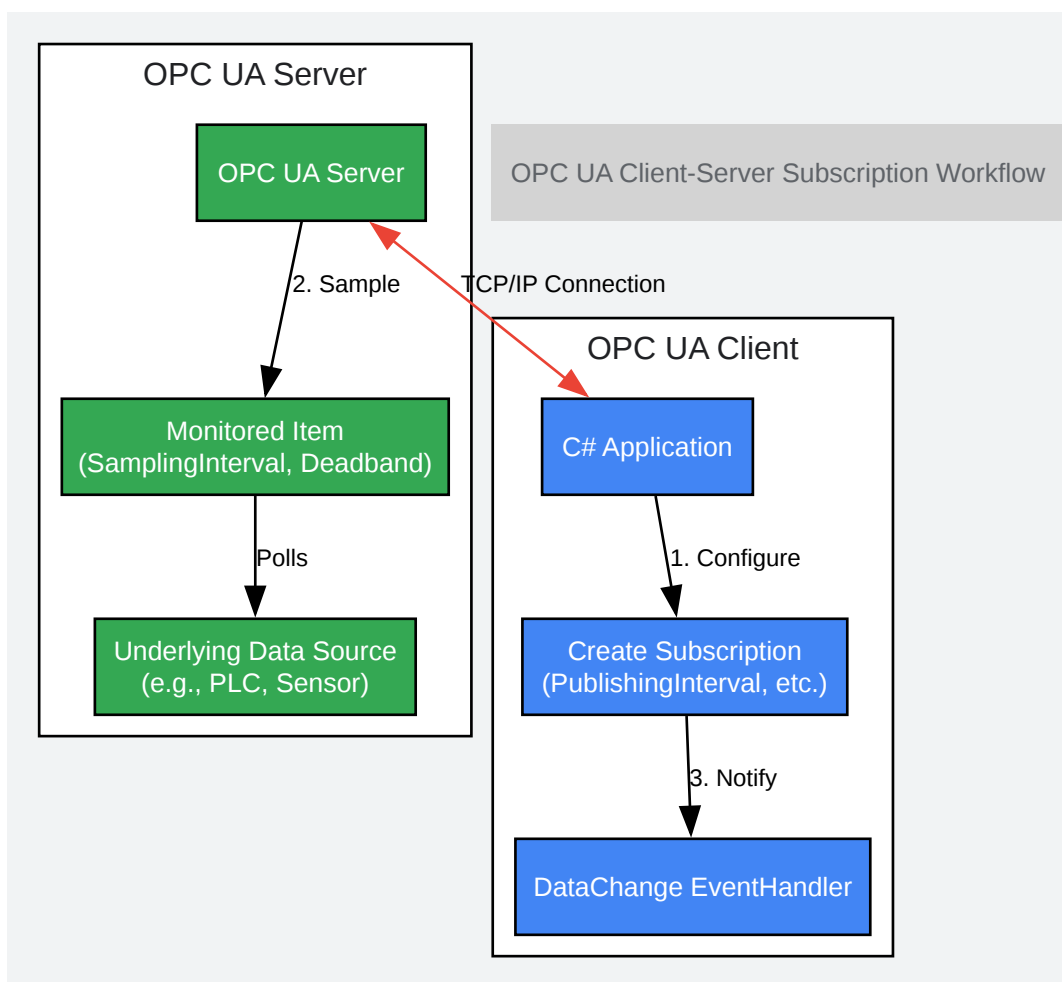
Here is a C# code snippet illustrating a filtered browse request using the OPC UA .NET Standard stack:

Q7: When should I use the Publish-Subscribe (Pub/Sub) model instead of the Client/Server model?

A7: The choice between the Client/Server and Pub/Sub models depends on your application's architecture and data distribution needs.

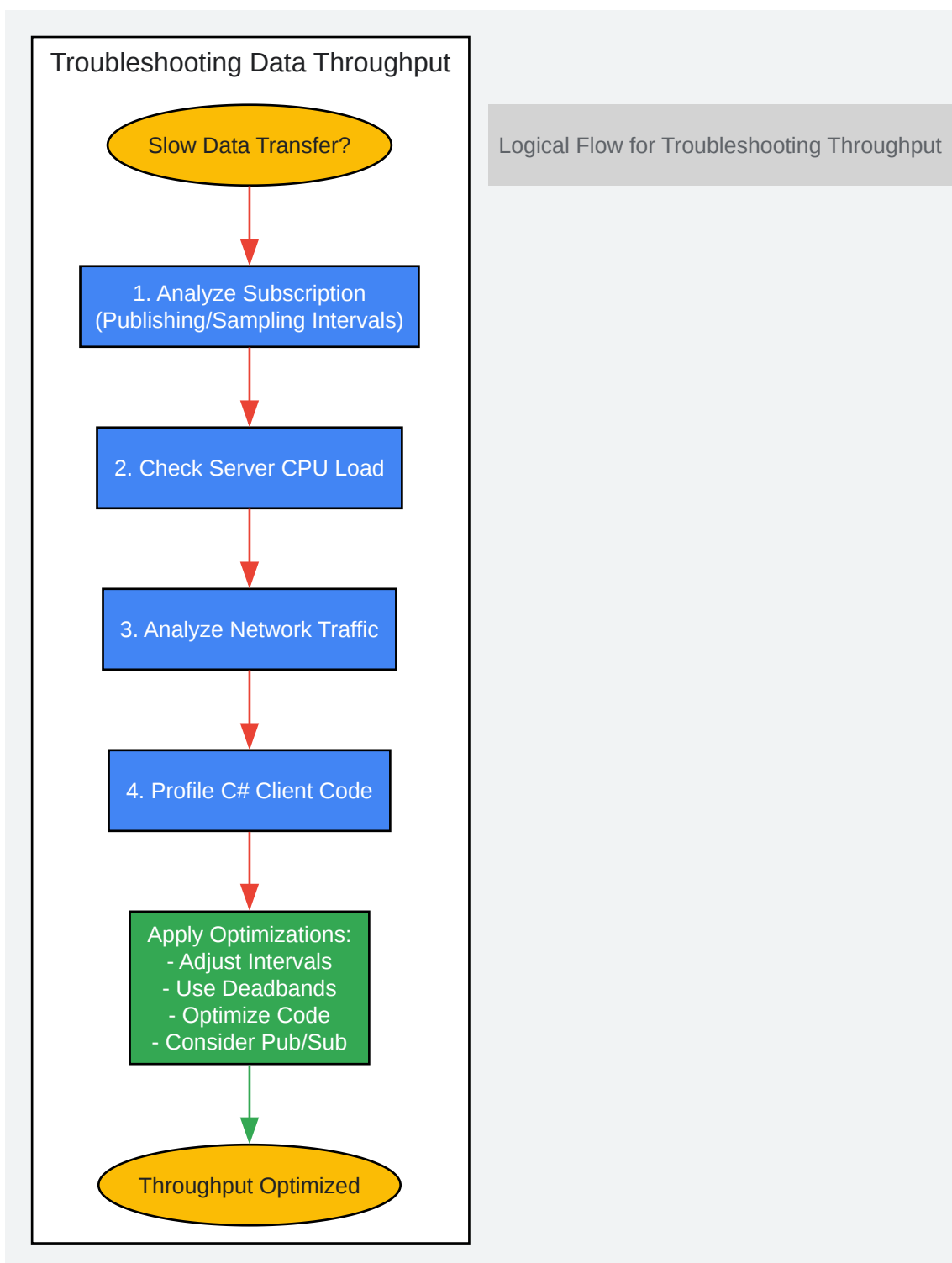
- Client/Server: This is the traditional model where a client establishes a session with a server and requests data. It is well-suited for applications where a single client needs to interact with a server, including reading and writing data. However, it can become a bottleneck when many clients need to access the same data from a single server.[\[5\]](#)[\[6\]](#)[\[12\]](#)
- Publish-Subscribe (Pub/Sub): In this model, a "Publisher" sends data to a message-oriented middleware (like a broker over MQTT or directly over a network using UDP), and multiple "Subscribers" can receive that data.[\[12\]](#)[\[13\]](#) This is highly scalable and efficient for one-to-many or many-to-many data distribution scenarios, making it ideal for cloud integration and real-time applications at the field level.[\[14\]](#)[\[20\]](#)

Visualizations



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Caption: OPC UA Client-Server Subscription Workflow



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Caption: Logical Flow for Troubleshooting Throughput

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